![molecular formula C19H19FN2O2 B12605515 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione CAS No. 918145-87-6](/img/structure/B12605515.png)
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . The presence of a fluorine atom in the phenyl ring adds unique properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione can be compared with other similar compounds, such as:
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the fluorophenyl and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918145-87-6 |
|---|---|
Molekularformel |
C19H19FN2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H19FN2O2/c20-16-9-7-15(8-10-16)17-11-6-14(13-21-17)3-2-12-22-18(23)4-1-5-19(22)24/h6-11,13H,1-5,12H2 |
InChI-Schlüssel |
BQCDCGYCNOHHJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)
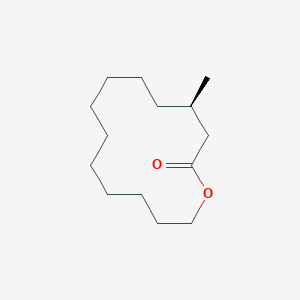
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
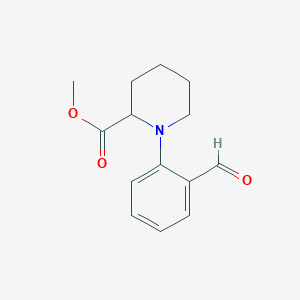
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
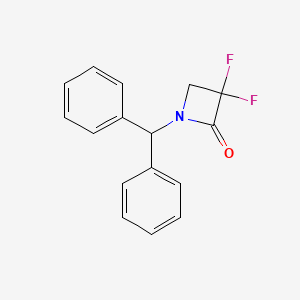
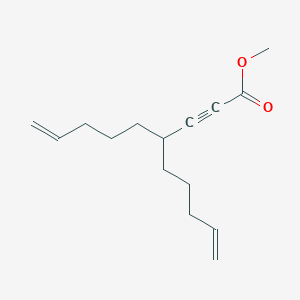
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
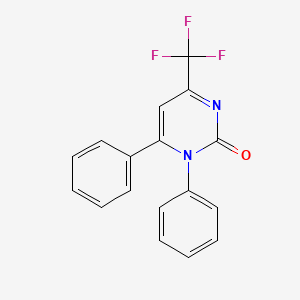
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)

